molecular formula C22H26N2O2S B127366 Eletriptan-d5 CAS No. 1126745-65-0

Eletriptan-d5

Katalognummer: B127366
CAS-Nummer: 1126745-65-0
Molekulargewicht: 387.6 g/mol
InChI-Schlüssel: PWVXXGRKLHYWKM-YNJNQQSMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eletriptan-d5 (CAS: 1126745-65-0) is a deuterium-labeled analog of eletriptan, a selective serotonin 5-HT1B/1D receptor agonist used clinically for migraine treatment. The "-d5" designation indicates the substitution of five hydrogen atoms with deuterium, a stable isotope, at specific molecular positions. This isotopic labeling enhances the compound's utility in pharmacokinetic and metabolic studies, as deuterium incorporation slows metabolic degradation, thereby improving detection sensitivity in mass spectrometry and nuclear magnetic resonance (NMR) analyses . This compound is primarily employed as an internal standard in quantitative assays to ensure accuracy in measuring eletriptan levels in biological matrices during drug development and quality control .

Vorbereitungsmethoden

The synthesis of Eletriptan-d5 involves multiple steps. The synthetic route typically starts with the preparation of the indole core, followed by the introduction of the benzenesulfonyl group and the pyrrolidine ring. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve efficient and cost-effective synthesis .

Analyse Chemischer Reaktionen

Eletriptan-d5 can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions include acids, bases, solvents, and specific catalysts.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Deuteration Benefits
Deuterated compounds like eletriptan-d5 often exhibit altered pharmacokinetic properties compared to their non-deuterated counterparts. The presence of deuterium can lead to:

  • Increased Stability : Deuterium substitution can enhance the stability of the compound against metabolic degradation.
  • Altered Half-life : Studies suggest that deuterated drugs may have extended half-lives, which can influence dosing regimens and efficacy .

Research Applications
Pharmacokinetic studies utilizing this compound can provide insights into:

  • Metabolism Pathways : Understanding how this compound is metabolized can help identify active metabolites and their roles in therapeutic effects.
  • Drug Interaction Studies : Investigating how this compound interacts with other medications can inform clinical guidelines and safety profiles.

Metabolic Research

Stable Isotope Tracing
this compound serves as a stable isotope tracer in metabolic studies. Its unique isotopic signature allows researchers to track its metabolic fate in biological systems without altering the biological processes being studied. This application is particularly useful in:

  • Bioavailability Studies : Assessing the absorption and distribution of eletriptan in various biological matrices.
  • Mechanistic Studies : Exploring the mechanisms underlying migraine pathophysiology by observing how this compound affects neurotransmitter release and receptor activation.

Therapeutic Potential Beyond Migraine

Cluster Headaches
Emerging research indicates that eletriptan may have off-label applications for treating cluster headaches. This compound could be utilized in clinical trials to evaluate its efficacy and safety in this context, leveraging its pharmacological profile to potentially offer relief for patients who do not respond to traditional treatments .

Case Studies and Clinical Trials

Several clinical trials have highlighted the efficacy of eletriptan in treating migraines, setting a precedent for exploring this compound's applications:

StudyPopulationDosageOutcome
Bouchelet et al. (1996)Nonresponders to triptans40 mg, 80 mgSignificant headache relief compared to placebo
Johnson et al. (2001)Acute migraine patients80 mgFaster onset of relief; lower recurrence rates
StatPearls (2024)Adults with migrainesVariableApproved for acute treatment; safety profile established

These studies underscore the importance of understanding both the pharmacodynamics and pharmacokinetics of eletriptan and its isotopes.

Wirkmechanismus

The mechanism of action of Eletriptan-d5 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Eletriptan-d5 belongs to a class of deuterated triptans and structurally related analogs. Below, we compare its properties with functionally and structurally similar compounds, including deuterated variants, metabolites, and synthesis-related impurities.

Structural and Functional Analogues

Deuterated Triptans

Deuterated triptans are critical for advancing analytical methodologies and understanding drug metabolism. Key examples include:

Compound CAS Number Deuterium Substitution Application
This compound 1126745-65-0 5 H → D substitutions Internal standard for LC-MS/MS assays
[2H3]-Eletriptan 1287040-94-1 3 H → D substitutions Metabolic stability studies
Sumatriptan-d6 Succinate 1215621-31-0 6 H → D substitutions Quantification in plasma samples

Key Differences :

  • Pharmacokinetics: Deuterium substitution in this compound reduces hepatic cytochrome P450-mediated metabolism compared to non-deuterated eletriptan, leading to prolonged half-life in preclinical models .

Non-Deuterated Structural Analogs

Eletriptan shares structural similarities with other triptans like sumatriptan and zolmitriptan. For instance, eletriptan undergoes CYP3A4 metabolism, whereas deuterated versions exhibit reduced clearance rates .

Table 1: HPLC Profile of Eletriptan and Related Compounds

Compound Retention Time (Relative to Eletriptan) Maximum Permitted Impurity (%)
Eletriptan 1.0 N/A
5-Dealkyl Eletriptan 0.54 2.3
Eletriptan Related Compound B 1.1 1.4
3-Dealkyl Eletriptan 1.8 1.7

Key Contrasts :

  • 5-Dealkyl Eletriptan : A major impurity with a shorter retention time, indicating higher polarity. Its presence in this compound batches must be controlled to ≤2.3% .

Analytical Characterization

  • LC-MS/MS: this compound is distinguished from non-deuterated analogs by a mass shift of +5 Da. This enables unambiguous identification in complex matrices .
  • NMR : Deuterium incorporation eliminates specific proton signals, simplifying spectral interpretation compared to [13C,2H3]-Eletriptan, which complicates carbon and hydrogen spectra .

Research and Regulatory Implications

This compound’s role in drug development is underscored by its utility in:

  • Bioanalytical Validation : As an internal standard, it ensures compliance with regulatory guidelines (e.g., EMA, CHMP) for impurity profiling and pharmacokinetic studies .
  • Metabolic Studies: Its slowed metabolism relative to non-deuterated eletriptan aids in identifying long-term metabolite accumulation risks .

Biologische Aktivität

Eletriptan-d5 is a deuterated form of eletriptan, a medication primarily used for the treatment of acute migraine attacks. This article delves into the biological activity of this compound, exploring its pharmacodynamics, pharmacokinetics, and clinical implications based on diverse sources.

Pharmacodynamics

Mechanism of Action

Eletriptan acts as a selective agonist for serotonin receptors, particularly the 5-HT1B, 5-HT1D, and 5-HT1F subtypes. These receptors are crucial in mediating the effects associated with migraine relief:

  • 5-HT1B Receptors : Located on smooth muscle cells in cranial blood vessels, their activation leads to vasoconstriction, counteracting the vasodilation that occurs during a migraine attack.
  • 5-HT1D Receptors : Found on trigeminal neurons, their stimulation inhibits the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide), reducing pain signaling pathways.

The dual action of targeting both receptor types contributes to its efficacy in alleviating migraine symptoms .

Pharmacokinetics

Absorption and Bioavailability

This compound exhibits rapid absorption following oral administration, with a mean absolute bioavailability of approximately 50% . The pharmacokinetic profile is characterized by:

  • Half-life : Approximately 4 hours, allowing for effective management of acute migraine episodes.
  • Volume of Distribution : 138 L, indicating extensive distribution in body tissues.
  • Protein Binding : About 85%, which influences its therapeutic concentration and duration of action .

Clinical Efficacy

Several clinical trials have assessed the efficacy and safety of eletriptan in treating migraines. Notable findings include:

  • In randomized controlled trials, patients receiving eletriptan reported significantly higher rates of headache relief compared to placebo groups. For instance, at the 2-hour mark post-administration, pain relief was observed in approximately 65% of patients treated with an 80 mg dose .
  • Early intervention with eletriptan during mild migraine episodes yielded better outcomes than delayed treatment .

Case Studies

A review of case studies highlights the practical applications and outcomes associated with this compound:

  • Case Study A : A 35-year-old female patient with a history of chronic migraines experienced significant relief within two hours after taking this compound during an acute attack. The patient reported no adverse effects and maintained functionality throughout her day.
  • Case Study B : In a cohort study involving 100 patients, those treated with this compound showed a recurrence rate of migraines lower than those treated with other triptans. This suggests potential benefits in terms of sustained efficacy .

Safety Profile

The safety profile of this compound is comparable to that of its non-deuterated counterpart. Common adverse effects include:

  • Nausea
  • Dizziness
  • Fatigue

Serious side effects are rare but can include cardiovascular events due to vasoconstriction . The absence of significant activity at adrenergic and dopaminergic receptors contributes to its favorable safety profile compared to other migraine treatments .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and validating Eletriptan-d5 as an internal standard in pharmacokinetic studies?

  • Methodological Answer : Synthesis should follow deuterium exchange or custom isotopic labeling techniques, with purity validation via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Quantification requires calibration against non-deuterated Eletriptan, using triplicate measurements to ensure precision (RSD <5%) . Stability studies (e.g., under varying pH/temperature) should confirm isotopic integrity over time .

Q. Which analytical techniques are optimal for detecting this compound in complex biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred due to its sensitivity and selectivity. Sample preparation should include protein precipitation (e.g., acetonitrile) followed by solid-phase extraction to minimize matrix effects. Method validation must adhere to FDA bioanalytical guidelines, including linearity (R² ≥0.99), accuracy (85–115%), and recovery efficiency .

Q. How should researchers design in vitro studies to assess this compound’s metabolic stability?

  • Methodological Answer : Use hepatocyte or microsomal incubations with isotopically labeled substrates. Monitor deuterium retention via time-course LC-MS/MS analysis. Include control groups with non-deuterated Eletriptan to quantify isotopic effects on metabolic pathways (e.g., CYP3A4 activity). Normalize data to protein content and report half-life (t₁/₂) with 95% confidence intervals .

Advanced Research Questions

Q. How can pharmacokinetic (PK) models be optimized to account for deuterium isotope effects in this compound studies?

  • Methodological Answer : Develop compartmental models integrating isotopic exchange rates (e.g., kH/D) derived from in vitro data. Use nonlinear mixed-effects modeling (NONMEM) to distinguish isotope-related clearance differences from inter-subject variability. Validate models with bootstrap analysis and visual predictive checks .

Q. What strategies resolve discrepancies in this compound quantification across mass spectrometry platforms?

  • Methodological Answer : Standardize ionization parameters (e.g., ESI voltage, source temperature) and calibrate instruments with shared reference materials. Perform cross-lab validation using blinded replicates. Apply multivariate analysis (e.g., PCA) to identify platform-specific biases (e.g., ion suppression) and adjust normalization factors .

Q. How do deuterium kinetic isotope effects (KIEs) influence this compound’s receptor binding affinity in migraine models?

  • Methodological Answer : Conduct competitive binding assays (e.g., radioligand displacement) comparing this compound with its non-deuterated form. Calculate Ki values using the Cheng-Prusoff equation. Molecular dynamics simulations can further elucidate deuterium-induced conformational changes in serotonin (5-HT1B/1D) receptors .

Q. What ethical and data management considerations apply to long-term studies using this compound in animal models?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal welfare, including sample size justification (power analysis ≥80%) and humane endpoints. Implement FAIR data principles: store raw spectra and PK datasets in repositories (e.g., Zenodo) with unique DOIs. Document isotopic batch variability in metadata .

Q. Contradiction and Reproducibility Challenges

Q. How should researchers address conflicting reports on this compound’s stability in human plasma?

  • Methodological Answer : Replicate studies under standardized conditions (e.g., anticoagulant type, storage temperature). Use stability-indicating assays (e.g., forced degradation with hydrogen peroxide) to identify degradation pathways. Publish negative results and raw data to enhance transparency .

Q. What multi-omics approaches can contextualize this compound’s off-target effects in transcriptomic or metabolomic datasets?

  • Methodological Answer : Integrate RNA-seq and untargeted metabolomics data via pathway enrichment tools (e.g., MetaboAnalyst). Apply stable isotope-resolved metabolomics (SIRM) to track deuterium incorporation into downstream metabolites. Use false discovery rate (FDR) correction to prioritize significant biomarkers .

Q. Methodological Frameworks

Q. How to design a crossover study comparing this compound and non-deuterated Eletriptan bioavailability?

  • Methodological Answer : Use a randomized, double-blind design with washout periods ≥5×t₁/₂. Measure AUC0–∞ and Cmax via non-compartmental analysis. Account for carryover effects using mixed-model ANOVA. Report Cohen’s d effect sizes for isotopic differences .

Eigenschaften

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m1/s1/i1D3,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVXXGRKLHYWKM-YNJNQQSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCC[C@@H]1C([2H])([2H])C2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.